
Acefylline Piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acefylline Piperazine is a compound that belongs to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound is less toxic and causes minimal gastric irritation compared to theophylline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acefylline Piperazine can be synthesized through the reaction of theophylline with piperazine. The process involves the acylation of theophylline with acetic anhydride to form acefylline, which is then reacted with piperazine to form this compound. The reaction conditions typically involve the use of solvents such as methanol or ethylene glycol and are carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Acefylline Piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Acefylline Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and enzyme activity.
Medicine: Used in the treatment of respiratory conditions and studied for its potential in treating other diseases such as cardiovascular disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products for its skin conditioning properties
Mecanismo De Acción
Acefylline Piperazine exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP. This results in the relaxation of smooth muscles, particularly in the respiratory tract, leading to bronchodilation. Additionally, it acts as an adenosine receptor antagonist, which contributes to its stimulant effects on the central nervous system and myocardium .
Comparación Con Compuestos Similares
Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity and gastric irritation.
Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator action.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator properties but different pharmacokinetics.
Uniqueness of Acefylline Piperazine: this compound stands out due to its lower toxicity and minimal gastric irritation compared to theophylline. Its dual action as a bronchodilator and central nervous system stimulant makes it a valuable compound in both medical and research settings .
Propiedades
Número CAS |
18428-63-2 |
|---|---|
Fórmula molecular |
C100H150N46O32 |
Peso molecular |
2508.59 |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
Clave InChI |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
Sinónimos |
Acetylline Piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


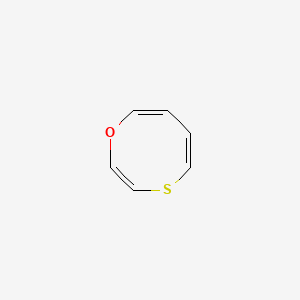
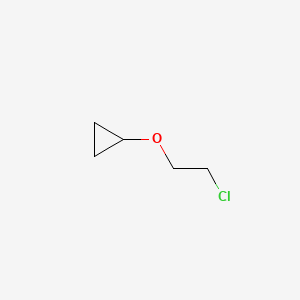
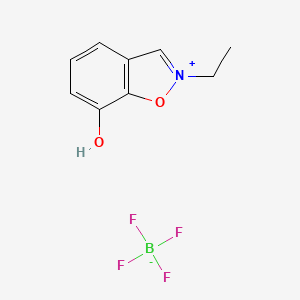
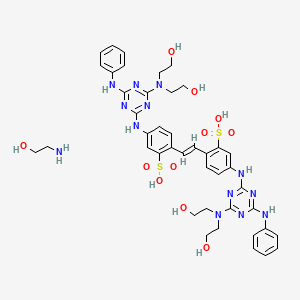
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)
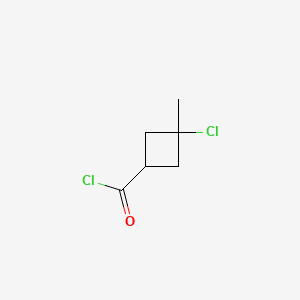
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

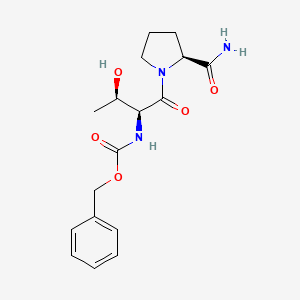
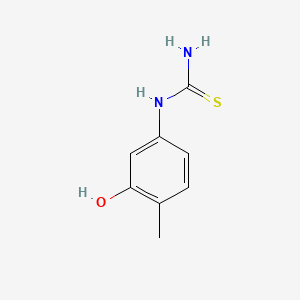
![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)
